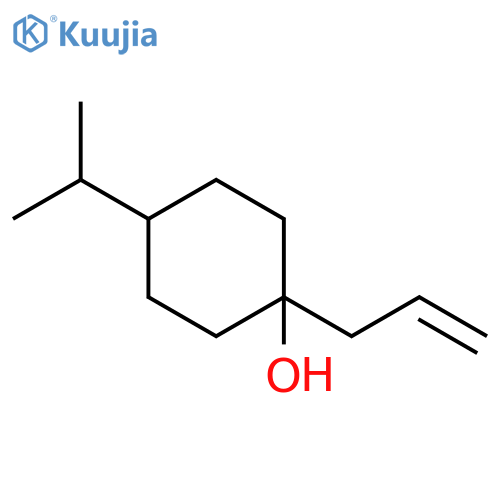Cas no 1518322-17-2 (Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl)-)

Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl)-
-
- インチ: 1S/C12H22O/c1-4-7-12(13)8-5-11(6-9-12)10(2)3/h4,10-11,13H,1,5-9H2,2-3H3
- InChIKey: ANRFVCYRIHREHG-UHFFFAOYSA-N
- ほほえんだ: C1(CC=C)(O)CCC(C(C)C)CC1
Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-393708-0.5g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 0.5g |
$739.0 | 2025-03-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042387-1g |
1-(Prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95% | 1g |
¥3220.0 | 2023-04-10 | |
| Enamine | EN300-393708-5.0g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 5.0g |
$2235.0 | 2025-03-16 | |
| Enamine | EN300-393708-0.25g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 0.25g |
$708.0 | 2025-03-16 | |
| Enamine | EN300-393708-2.5g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-16 | |
| Enamine | EN300-393708-0.1g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 0.1g |
$678.0 | 2025-03-16 | |
| Enamine | EN300-393708-1.0g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 1.0g |
$770.0 | 2025-03-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042387-5g |
1-(Prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95% | 5g |
¥8477.0 | 2023-04-10 | |
| Enamine | EN300-393708-0.05g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 0.05g |
$647.0 | 2025-03-16 | |
| Enamine | EN300-393708-10.0g |
1-(prop-2-en-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
1518322-17-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-16 |
Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl)- 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl)-に関する追加情報
Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) (CAS No. 1518322-17-2): A Comprehensive Overview
Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) (CAS No. 1518322-17-2) is a complex organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, often referred to by its systematic name 4-isopropyl-1-propenylcyclohexanol, is characterized by its unique molecular structure and diverse applications in various scientific and industrial domains.
The molecular formula of Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) is C13H22O, and it has a molecular weight of approximately 198.30 g/mol. The compound features a cyclohexane ring with two substituents: an isopropyl group and a propenyl group. These functional groups contribute to the compound's chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) has been extensively studied for its potential applications in pharmaceuticals. One notable area of research is its use as a precursor in the synthesis of drugs targeting neurological disorders. For instance, studies have shown that derivatives of this compound can exhibit neuroprotective properties, potentially offering new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its pharmaceutical applications, Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) has also been explored in the field of materials science. Researchers have investigated its use in the development of advanced polymers and coatings due to its ability to enhance mechanical strength and thermal stability. These properties make it an attractive candidate for applications in industries such as automotive, aerospace, and electronics.
The synthesis of Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) can be achieved through various methods, including catalytic hydrogenation and alkene metathesis. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. For example, a study published in the Journal of Organic Chemistry demonstrated a highly efficient method for synthesizing this compound using a palladium-catalyzed reaction under mild conditions.
The physical properties of Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) are also noteworthy. It is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol and acetone. Its boiling point is around 200°C at atmospheric pressure, making it suitable for various industrial processes that require moderate temperatures.
In terms of safety and handling, while Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a well-ventilated area away from heat sources and incompatible materials.
The environmental impact of Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) has also been studied to ensure its safe use in industrial settings. Research indicates that this compound has low toxicity to aquatic organisms and does not bioaccumulate significantly in the environment. However, best practices for waste disposal should be followed to minimize any potential environmental impact.
In conclusion, Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl) (CAS No. 1518322-17-2) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and industrial processes. Its unique chemical structure and favorable physical properties make it an important intermediate in the synthesis of more complex molecules. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
1518322-17-2 (Cyclohexanol, 4-(1-methylethyl)-1-(2-propen-1-yl)-) 関連製品
- 75207-54-4(2-Pentacosanone)
- 2172059-97-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid)
- 2229498-05-7(3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid)
- 14162-69-7(2-isobutylpiperidine;hydrochloride)
- 1822474-36-1(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid)
- 170737-49-2(tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate)
- 2503155-89-1(rac-methyl (1R,8S,9S,10S)-10-aminobicyclo6.2.0decane-9-carboxylate)
- 1350468-72-2(Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate)
- 1260799-99-2(3-(2,3-dimethoxyphenyl)azetidine)
- 183737-58-8(2,2-Dibromo-2-fluoro-1-phenylethanol)




